N-(4-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with significant potential in scientific research. The compound is classified under the category of bioactive reagents and is primarily used in non-human research settings. Its molecular formula is and it has a molecular weight of 516.59 g/mol.
The synthesis of N-(4-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves multi-step organic synthesis techniques that typically include:
Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields are often proprietary or detailed in specialized literature.
The molecular structure of N-(4-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide can be represented using various structural notations:
InChI=1S/C28H25FN4O3S/c1-3-17-8-10-19(11-9-17)31-24(35)15-37-28-22-12-21-18(14-34)13-30-16(2)25(21)36-27(22)32-26(33-28)20-6-4-5-7-23(20)29/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35).This representation captures the connectivity and stereochemistry of the compound's atoms.
| Property | Value |
|---|---|
| Molecular Formula | C28H25FN4O3S |
| Molecular Weight | 516.59 g/mol |
| CAS Number | 892386-36-6 |
The compound may participate in various chemical reactions typical for its functional groups:
Specific reaction pathways and mechanisms would depend on experimental conditions and desired outcomes.
While detailed mechanism studies specific to this compound may be limited in literature, compounds with similar structures often exhibit biological activity through:
Quantitative data on binding affinities or biological assays may provide further insights into its mechanism of action.
The physical properties of N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl... include:
| Property | Value |
|---|---|
| Appearance | Solid (crystalline) |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Chemical properties include reactivity with acids/bases and stability under various conditions (light, temperature).
Relevant analyses such as spectral data (NMR, IR) would provide additional characterization details but are not specified in the provided sources.
N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl...] has potential applications in:
The compound's complex structure suggests that it may have diverse applications across multiple scientific disciplines.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: